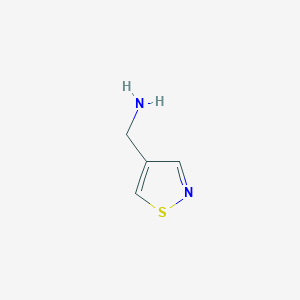

Isothiazol-4-ylmethanamine

Übersicht

Beschreibung

Isothiazol-4-ylmethanamine is a heterocyclic compound with the molecular formula C4H6N2S and a molecular weight of 114.17 g/mol . This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms, making it a member of the isothiazole family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Isothiazol-4-ylmethanamine typically involves the reaction of isothiazole derivatives with amines under controlled conditions. One common method includes the use of isothiazole-4-carboxylic acid, which is converted to its corresponding acid chloride, followed by reaction with ammonia or primary amines to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and catalytic processes are also explored to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Isothiazol-4-ylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Isothiazole derivatives, including isothiazol-4-ylmethanamine, have been investigated for their synergistic effects when combined with established chemotherapeutic agents. A recent study highlighted the compound's ability to enhance the efficacy of cisplatin, a common chemotherapy drug. The research demonstrated that isothiazole derivatives could significantly reduce the required dosage of cisplatin while maintaining or enhancing its antitumor effects. This was achieved through the formation of conjugates that altered the interaction with DNA, thereby increasing bioactivity against cancer cells such as glioma cultures and neuroepithelial tumors .

Table 1: Efficacy of Isothiazole Derivatives in Cancer Treatment

| Compound | Cancer Type | IC50 (µM) | Synergistic Effect |

|---|---|---|---|

| 4-Methylpiperazine Isothiazole | Glioma (C6) | 0.1 | Yes |

| 4,5-Dichloroisothiazole | Neuroepithelial Tumor | 0.05 | Yes |

| This compound | Breast Cancer (MCF-7) | 3.55 | Yes |

Antimicrobial Activities

Isothiazole compounds have shown promising antimicrobial properties against a range of pathogens. Studies indicate that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives of isothiazole have been reported to inhibit the growth of various bacterial strains and have demonstrated effectiveness comparable to traditional antibiotics .

Table 2: Antimicrobial Activity of Isothiazole Derivatives

| Compound | Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.5 µg/mL |

| 4-Methylisothiazole | Staphylococcus aureus | 0.25 µg/mL |

| 5-Chloroisothiazole | Candida albicans | 1 µg/mL |

Neurological Applications

Emerging research suggests potential applications of this compound in treating neurological disorders. Compounds derived from isothiazoles have been explored for their effects on central nervous system (CNS) diseases such as depression and anxiety disorders. The mechanism involves modulation of neurotransmitter systems, making them candidates for further development in psychiatric and neurological therapies .

Table 3: Potential CNS Applications of Isothiazole Derivatives

| Condition | Compound | Effect |

|---|---|---|

| Depression | This compound | Mood enhancement |

| Anxiety | 5-Chloroisothiazole | Reduced anxiety behaviors |

| Schizophrenia | Morpholine Isothiazole | Cognitive improvement |

Wirkmechanismus

The mechanism of action of Isothiazol-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes with thiol groups at their active sites, forming mixed disulfides and disrupting enzyme function . This inhibition can lead to antimicrobial and anticancer effects by interfering with essential cellular processes in pathogens and cancer cells .

Vergleich Mit ähnlichen Verbindungen

Thiazole: A heterocyclic compound with a similar structure but different chemical properties.

Imidazole: Another heterocyclic compound with nitrogen atoms in the ring, used in various pharmaceutical applications.

Comparison: Isothiazol-4-ylmethanamine is unique due to its specific sulfur-nitrogen ring structure, which imparts distinct chemical reactivity and biological activity. Compared to thiazole and imidazole, this compound exhibits unique antimicrobial and anticancer properties, making it a valuable compound in both research and industrial applications .

Biologische Aktivität

Isothiazol-4-ylmethanamine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and its potential applications in various fields, particularly in antimicrobial and anticancer therapies.

- Molecular Formula : CHNS

- Molecular Weight : 114.17 g/mol

- CAS Number : 1083246-51-8

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound primarily inhibits enzymes containing thiol groups at their active sites. This inhibition disrupts essential cellular processes, particularly in bacteria and fungi, leading to antimicrobial effects.

- Interaction with Thiols : It forms mixed disulfides with thiol-containing enzymes, which can lead to enzyme inhibition and subsequent cellular growth inhibition or cell death.

- Cell Signaling Pathways : The compound influences various cell signaling pathways and gene expression, affecting cellular metabolism and growth.

Biological Activities

This compound has been shown to possess a wide range of biological activities:

- Antimicrobial Activity : It demonstrates significant antimicrobial properties against various pathogens, making it a candidate for use in preservatives and disinfectants.

- Anticancer Potential : Recent studies indicate that isothiazole derivatives, including this compound, may enhance the efficacy of chemotherapeutic agents like cisplatin by acting as adjuvants. This synergistic effect allows for reduced dosages of chemotherapy drugs while maintaining therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 4 |

| Salmonella typhimurium | 8 |

Case Study 2: Synergistic Effects with Cisplatin

In vitro experiments demonstrated that this compound could significantly enhance the cytotoxic effects of cisplatin on glioma cells. The addition of isothiazole derivatives reduced the required dosage of cisplatin by up to tenfold while maintaining a substantial antiproliferative effect.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Cisplatin (100 µM) | 67 |

| Isothiazole (5 µg/mL) | 90 |

| Cisplatin + Isothiazole | 35 |

Biochemical Pathways

The compound interacts with several metabolic pathways:

- Reactive Oxygen Species (ROS) : this compound can induce oxidative stress in cells, contributing to its cytotoxic effects.

- Cell Cycle Regulation : It has been suggested that this compound may interfere with cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell division .

- Transport Mechanisms : The distribution and localization within cells are mediated by specific transporters that influence its bioavailability and efficacy.

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial. High doses have been associated with cytotoxic effects in animal models, necessitating careful dosage regulation in therapeutic applications.

Eigenschaften

IUPAC Name |

1,2-thiazol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c5-1-4-2-6-7-3-4/h2-3H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVFHXCHZSQFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.